molecular formula C4H2F3N3O2 B13721321 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime

Cat. No.: B13721321
M. Wt: 181.07 g/mol
InChI Key: PRQQWJZYBXYZHY-UHFFFAOYSA-N
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Description

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime is a heterocyclic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxime functional group. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with trifluoromethyl ketones, followed by oxidation and oximation steps . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the oxime functionality.

    4,5-Dihydro-1H-pyrazole: Similar core structure but without the trifluoromethyl and oxime groups.

    3,5-Dichloro-4-(1,1,2,2-tetrafluoroethyl)pyrazole: Contains different substituents on the pyrazole ring.

Uniqueness

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime is unique due to its combination of the trifluoromethyl group and oxime functionality, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Properties

Molecular Formula

C4H2F3N3O2

Molecular Weight

181.07 g/mol

IUPAC Name

4-nitroso-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(10-12)3(11)9-8-2/h(H2,8,9,11)

InChI Key

PRQQWJZYBXYZHY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NNC1=O)C(F)(F)F)N=O

Origin of Product

United States

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